molecular formula C20H26N3S+ B1224842 Azure II CAS No. 37247-10-2

Azure II

Cat. No. B1224842
CAS RN: 37247-10-2
M. Wt: 340.5 g/mol
InChI Key: JXBCJUPBVRELNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azure II is an artificial, water-soluble dye that is used in a variety of scientific research applications. It is an important tool for scientists to study and analyze the structure and function of molecules, cells, and tissues. Azure II is a derivative of the dye Azure A, and is often used as a concentration indicator in various biochemical and physiological assays.

Scientific Research Applications

Staining Reagents

Azure II is commonly used as a staining reagent in scientific research . It is part of the Thermo Scientific Chemicals product portfolio and is often used in biochemical research for staining purposes .

Absorptivity Analysis

Azure II is known for its high absorptivity . It has an absorptivity of ≥1800 (E 1%/1cm, Lambda-max at 657.5-659nm) according to the U.S. specification . This property makes it useful in various research applications where absorptivity analysis is required .

Loss on Drying Analysis

Azure II is also used in loss on drying analysis . It has a loss on drying ≤8% (110°C) according to the U.S. specification . This makes it a valuable tool in research applications that require the measurement of moisture content .

Specific Absorbance Analysis

Azure II is used in specific absorbance analysis . It has a specific absorbance (E 1%/1cm) (Lambda-max at 245-255nm) of ≥400 according to the U.K. specification . This property is useful in various research applications where specific absorbance analysis is required .

Research Use Only (RUO) Applications

Azure II is often used in Research Use Only (RUO) applications . It is part of the Thermo Scientific Chemicals brand product portfolio, which was originally part of the Alfa Aesar product portfolio .

Azure II Eosinate

Azure II is also available as Azure II eosinate , which supports several research goals while minimizing experimental errors and variations . Its optimal formulation enhances stability and usability, making it an ideal constituent in various fields of research .

Future Directions

: The Analytics Best Practices Collection | Microsoft Azure : What is Azure Analysis Services? | Microsoft Learn : Comparing Azure Analysis Services vs. Azure Synapse Analytics

Mechanism of Action

properties

IUPAC Name

[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N3S.C15H15N3S.2ClH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12;;/h5-10H,1-4H3;4-9H,1-3H3;2*1H/q+1;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWZJZJLXUQHGF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34Cl2N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Azure II
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12019
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Azure II

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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